O-methyl hydrazinecarbothioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Computational Investigation

O-Methyl hydrazinecarbothioate has been explored in computational studies. For instance, a study by Singh et al. (2018) utilized quantum chemical calculations to understand its geometry optimization, vibration frequencies, and electronic structure parameters. This research highlights its conformational behavior and molecular interactions, aiding in understanding its structure and stability (B. Singh, Rajeev Singh, Bhoopendra Singh, & Dilip Kumar, 2018).

Synthesis and Biological Activity

Research into the synthesis and biological activity of derivatives of this compound is significant. Mahapatra et al. (2013) investigated the cytostatic and antiviral activity of its derivatives, indicating potential in biomedical applications, especially in antiviral therapies (Manojkumar Mahapatra et al., 2013).

Fluorescent Probe Development

Jung et al. (2019) reported on the development of a turn-on type fluorescent probe based on this compound. This study demonstrates its application in detecting hydrazine, suggesting its utility in environmental monitoring and possibly in diagnostic assays (Yuna Jung et al., 2019).

Antimalarial Agent Development

Research by Scovill et al. (1984) explored the use of this compound derivatives as potential antimalarial agents. This study underscores its potential in developing new therapeutic agents for treating malaria (J. Scovill et al., 1984).

Antimicrobial and Antituberculosis Activity

Prajapati et al. (2019) synthesized novel compounds involving this compound and evaluated their antimicrobial and antituberculosis activity. This research indicates its significance in creating new antimicrobial agents (Neelam P. Prajapati et al., 2019).

Cancer Therapy Potential

Research has also explored the potential of this compound derivatives in cancer therapy. For example, Gomha et al. (2015) evaluated its cytotoxicity and found promising antitumor activities against specific cancer cell lines, highlighting its potential in oncology (S. M. Gomha, S. Ahmed, & A. Abdelhamid, 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that o-alkyl hydrazinecarbothioates, a group to which o-methyl hydrazinecarbothioate belongs, are potential building blocks in the synthesis of heterocycles and antimicrobial agents .

Biochemical Pathways

It is known that o-alkyl hydrazinecarbothioates are characterized by thione-thiol tautomerism in a solution , which may have implications for their biochemical activity.

Propiedades

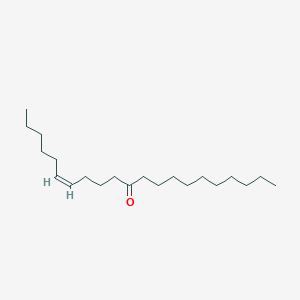

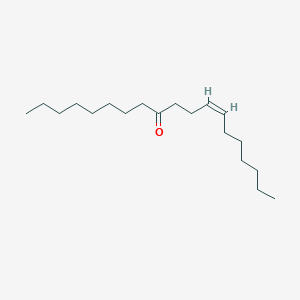

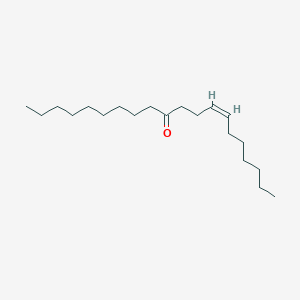

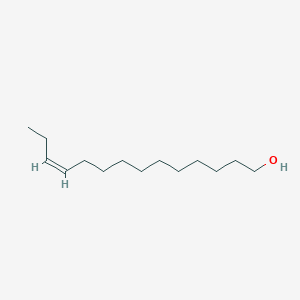

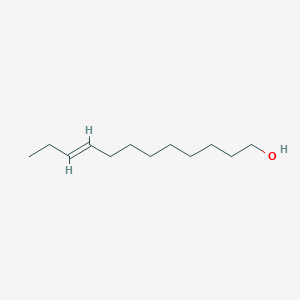

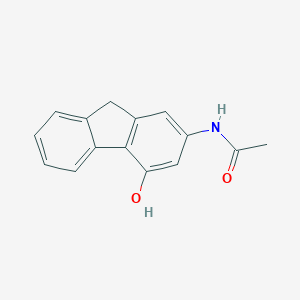

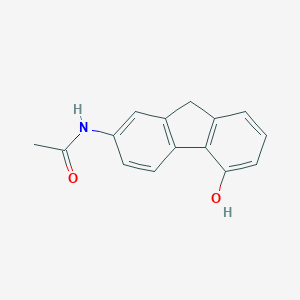

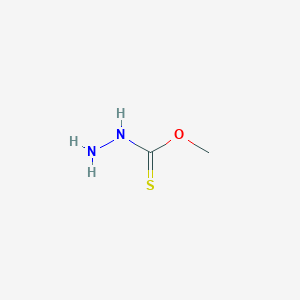

IUPAC Name |

O-methyl N-aminocarbamothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2OS/c1-5-2(6)4-3/h3H2,1H3,(H,4,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWHCOPMPXKPNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=S)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.